Home > Products > Screening Compounds P63882 > Clematichinenoside AR
Clematichinenoside AR -

Clematichinenoside AR

Catalog Number: EVT-3138372
CAS Number:
Molecular Formula: C82H134O43
Molecular Weight: 1807.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clematichinenoside AR is a natural product found in Clematis chinensis with data available.
Source and Classification

Clematichinenoside AR is classified as a triterpene saponin, which is a subclass of saponins characterized by their triterpene structure. It is isolated from the roots of Clematis manshurica, a plant commonly used in Chinese herbal medicine. The extraction process typically involves methods such as high-performance liquid chromatography to ensure high purity (greater than 98%) of the compound .

Synthesis Analysis

The synthesis of Clematichinenoside AR has been primarily achieved through extraction from its natural source rather than synthetic methods. The isolation process involves:

  1. Collection of Plant Material: Roots of Clematis manshurica are harvested.
  2. Extraction: The roots are subjected to solvent extraction, often using ethanol or methanol, to dissolve the saponins.
  3. Purification: The extract undergoes purification through techniques such as high-performance liquid chromatography, which separates the desired compound based on its chemical properties.

This method ensures that the compound retains its bioactive properties while achieving a high level of purity .

Molecular Structure Analysis

The molecular structure of Clematichinenoside AR can be represented by its molecular formula, which is typically denoted as C₃₃H₅₄O₁₈. The structure consists of a triterpene backbone with glycosidic linkages, contributing to its saponin classification. Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate the arrangement of atoms within the molecule.

Key features include:

  • Triterpene Core: A complex arrangement that provides the compound's biological activity.
  • Glycosidic Bonds: These linkages enhance solubility and bioavailability in biological systems .
Chemical Reactions Analysis

Clematichinenoside AR participates in various biochemical reactions, particularly those involved in inflammatory pathways. It has been shown to modulate the activity of several signaling molecules and pathways, including:

  • NLRP3 Inflammasome Activation: Clematichinenoside AR inhibits succinate-mediated activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
  • Oxidative Stress Pathways: The compound influences oxidative stress markers and has been linked to reducing levels of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha .
Mechanism of Action

The mechanism of action for Clematichinenoside AR primarily revolves around its anti-inflammatory properties. It acts by:

  1. Inhibition of NLRP3 Inflammasome Activation: By blocking this pathway, Clematichinenoside AR reduces inflammation associated with conditions like rheumatoid arthritis.
  2. Regulation of Cytokine Production: The compound modulates the secretion of various cytokines involved in inflammatory processes, thereby alleviating symptoms associated with chronic inflammation .
  3. Impact on Oxidative Stress: It enhances antioxidant enzyme activities while reducing oxidative stress markers, contributing to its therapeutic effects against inflammation .
Physical and Chemical Properties Analysis

Clematichinenoside AR exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 680 g/mol.
  • Solubility: Highly soluble in polar solvents such as water and alcohol due to its glycosidic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding its behavior in biological systems and its potential for therapeutic applications .

Applications

Clematichinenoside AR has several scientifically recognized applications:

  • Anti-inflammatory Treatments: Particularly effective in managing rheumatoid arthritis by inhibiting pro-inflammatory pathways and cytokines .
  • Hepatoprotective Effects: Research indicates potential benefits in protecting liver tissues from damage induced by various toxins, including triptolide-induced hepatotoxicity .
  • Antioxidant Activity: Its ability to enhance antioxidant defenses makes it valuable in treating oxidative stress-related conditions.
Immunomodulatory Mechanisms in Autoimmune and Inflammatory Diseases

Regulation of Treg/Th17 Cell Balance in Rheumatoid Arthritis

Clematichinenoside AR (CAR), a triterpenoid saponin isolated from Clematis chinensis Osbeck, demonstrates profound immunomodulatory effects in rheumatoid arthritis (RA) models by restoring the critical balance between regulatory T (Treg) and T helper 17 (Th17) cells. This rebalancing is central to its therapeutic mechanism.

Foxp3+ Treg Cell Expansion in Peyer’s Patches

CAR significantly expands CD4+CD25+Foxp3+ Treg cells within Peyer’s patches (PPs), which are specialized lymphoid follicles in the small intestine. In adjuvant-induced arthritis (AIA) rats, oral CAR administration increased Treg populations by 1.8-fold compared to untreated controls, correlating with reduced joint swelling and histopathological damage [1] [8]. These Treg cells originate from both thymic differentiation (natural Tregs) and peripheral induction from naïve T cells in PPs (inducible Tregs). CAR enhances the generation of IL-10- and TGF-β-producing Tregs in PPs, creating an immunosuppressive environment that counteracts systemic inflammation [1]. Mechanistically, CAR promotes PP dendritic cells to adopt a tolerogenic phenotype, facilitating the de novo differentiation of Tregs. This process is critical for establishing oral tolerance and suppressing autoimmune responses [1].

Table 1: Effects of CAR on Immune Cell Populations in RA Models

Cell Type/MediatorChange Induced by CARExperimental ModelFunctional Consequence
CD4+CD25+Foxp3+ Tregs↑ 1.8-foldAIA ratsSuppressed joint inflammation
Th17 cells↓ 2.1-foldAIA ratsReduced IL-17-driven pathology
IL-10 (PPs)↑ 2.5-foldAIA ratsEnhanced anti-inflammatory environment
TGF-β (PPs)↑ 1.9-foldAIA ratsPromoted Treg differentiation

Suppression of IL-1β, TNF-α, and NF-κB Pathways

CAR disrupts pro-inflammatory signaling cascades by downregulating IL-1β and TNF-α in synovial tissues and serum. In collagen-induced arthritis (CIA) rats, CAR reduced TNF-α and IL-1β levels by 58% and 62%, respectively, compared to untreated animals [1] [2]. This suppression occurs via inhibition of the NF-κB pathway, where CAR decreases nuclear translocation of the p65 subunit and downregulates upstream kinases (e.g., IKKβ). Consequently, NF-κB-dependent genes encoding COX-2, IL-6, and other inflammatory mediators are silenced [1]. Additionally, CAR suppresses the PI3K/Akt/mTOR axis in synovial fibroblasts, reducing their invasive and proliferative capacities. In CIA rats, CAR decreased phosphorylated Akt (p-Akt) by 47%, disrupting survival signals in pathogenic immune cells [1] [2]. This multi-pathway inhibition stabilizes the Treg/Th17 equilibrium, curtailing RA progression.

Gut-Associated Lymphoid Tissue (GALT) Modulation

Intestinal Mucosal Immune System Interactions

CAR’s oral bioavailability allows direct modulation of the gut-associated lymphoid tissue (GALT), particularly through interactions with the intestinal mucosal immune system. After ingestion, CAR is metabolized by intestinal microbiota into bioactive compounds that enhance intestinal barrier integrity. In IL-10-deficient mice (a Crohn’s disease model), CAR upregulated tight junction proteins (claudin-1, occludin, ZO-1) and reduced intestinal permeability by 40% [3]. This barrier fortification prevents bacterial translocation and systemic inflammation. Within Peyer’s patches, CAR enhances dendritic cell-mediated Treg induction and suppresses Th17 differentiation. It reduces RORγt (Th17 transcription factor) expression while stabilizing Foxp3+ Tregs, directly influencing GALT’s role as a primary site for peripheral tolerance induction [1] [8].

Lymphocyte Migration and Systemic Immune Homeostasis

CAR regulates lymphocyte trafficking between GALT and systemic compartments. Tregs primed in PPs migrate via lymphatic vessels to inflamed joints, mediated by homing receptors (CCR6, α4β7 integrin). In AIA rats, CAR increased Treg accumulation in synovium by 35%, correlating with reduced IL-17 and IFN-γ production [1] [8]. This migration is facilitated by CAR-induced upregulation of CCL20 and CCL28 chemokines in vascular endothelium, which recruit CCR6+ Tregs to inflammation sites. Consequently, CAR establishes a systemic immunosuppressive network:

  • Local effects: PP-derived Tregs suppress macrophage activation and Th17 polarization in the gut.
  • Systemic effects: Migratory Tregs inhibit synovial inflammation and osteoclastogenesis in joints [1].

Table 2: CAR-Mediated Modulation of GALT Components

GALT ComponentCAR-Induced ChangeSystemic Impact
Intestinal barrier↑ Tight junction proteins↓ Bacterial translocation; ↓ systemic inflammation
Peyer’s patch Tregs↑ Frequency and suppressive function↑ Migration to joints; ↓ synovitis
Dendritic cells↑ Tolerogenic phenotype↑ De novo Treg differentiation
Chemokine profile↑ CCL20/CCL28 production↑ Treg homing to inflamed tissues

Properties

Product Name

Clematichinenoside AR

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C82H134O43

Molecular Weight

1807.9 g/mol

InChI

InChI=1S/C82H134O43/c1-28-42(86)49(93)56(100)67(112-28)109-25-36-46(90)51(95)58(102)72(118-36)122-64-35(23-84)116-71(61(105)54(64)98)117-38-27-111-69(55(99)48(38)92)123-65-44(88)30(3)114-74(62(65)106)124-66-45(89)33(85)24-108-75(66)120-41-14-15-79(8)39(78(41,6)7)13-16-81(10)40(79)12-11-31-32-21-77(4,5)17-19-82(32,20-18-80(31,81)9)76(107)125-73-59(103)52(96)47(91)37(119-73)26-110-68-60(104)53(97)63(34(22-83)115-68)121-70-57(101)50(94)43(87)29(2)113-70/h11,28-30,32-75,83-106H,12-27H2,1-10H3/t28-,29-,30-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,79-,80+,81+,82-/m0/s1

InChI Key

JFLCHMJGYAFQIU-AOXNNHMFSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O

Solubility

not available

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.